4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRWLKVTNRHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CNC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Total Synthesis of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
The total synthesis of this compound is not typically accomplished by building the heterocyclic system with the cyclopropyl (B3062369) group already in place. Instead, a more convergent and versatile strategy involves the late-stage introduction of the cyclopropyl moiety onto a pre-formed pyrrolo[2,3-d]pyrimidine core.
The synthesis of the target compound hinges on the availability of two critical precursors: a suitably functionalized pyrrolo[2,3-d]pyrimidine core and a cyclopropyl-donating reagent.
Pyrrolo[2,3-d]pyrimidine Precursor: The most crucial starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This compound serves as a versatile electrophile, with the chlorine atom at the C-4 position being susceptible to displacement by various nucleophiles or engagement in cross-coupling reactions. google.comresearchgate.netresearchgate.net The C-4 position of the pyrimidine (B1678525) ring is generally more reactive towards nucleophilic substitution than the C-2 position. stackexchange.com Efficient, multi-step syntheses of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from simple starting materials like diethyl malonate or dimethyl malonate have been reported, making it a readily accessible intermediate. researchgate.netdntb.gov.ua For subsequent reactions, the pyrrole (B145914) nitrogen (N-7) is often protected to prevent side reactions and improve solubility. Common protecting groups include tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM). google.comgoogleapis.com
Cyclopropyl-Donating Reagent: The introduction of the cyclopropyl group is typically achieved using an organometallic reagent. The most common choice for this transformation is cyclopropylboronic acid or its derivatives, such as potassium cyclopropyltrifluoroborate. audreyli.comnih.gov Cyclopropylboronic acid can be prepared in good yield from the corresponding Grignard reagent (cyclopropylmagnesium bromide) and trimethylborate. audreyli.com These boron-based reagents are favored due to their stability, functional group tolerance, and effectiveness in palladium-catalyzed cross-coupling reactions. audreyli.com
| Precursor Type | Specific Compound | Role in Synthesis |
|---|---|---|
| Heterocyclic Core | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Electrophilic partner providing the main scaffold. google.com |
| Cyclopropyl Source | Cyclopropylboronic acid | Nucleophilic partner in cross-coupling, donates the C-4 substituent. audreyli.com |
| Protecting Group Reagent | Tosyl chloride (TsCl) or SEM chloride | Temporarily protects the N-7 position of the pyrrole ring. google.comgoogleapis.com |
The total synthesis is a multi-step process that generally involves protection of the core, cross-coupling, and final deprotection.
Protection of the Pyrrole Nitrogen: The synthesis typically begins with the protection of the N-7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. For example, reacting it with tosyl chloride in the presence of a base like potassium carbonate yields 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. google.com This step prevents potential N-alkylation during the subsequent cross-coupling and improves the substrate's solubility in organic solvents.
Palladium-Catalyzed Cross-Coupling: The key step for installing the cyclopropyl group is the Suzuki-Miyaura cross-coupling reaction. The N-protected 4-chloro-pyrrolo[2,3-d]pyrimidine is reacted with cyclopropylboronic acid. This reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. Optimized conditions for similar Suzuki couplings on this scaffold often involve catalysts like Pd(PPh₃)₄ or PdCl₂(dppf), and bases such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or THF. mdpi.comresearchgate.net The reaction temperature is typically elevated, often to 60-100 °C, and microwave irradiation can be used to accelerate the reaction. mdpi.com
Deprotection: Following the successful coupling, the protecting group on the N-7 position is removed to yield the final product, this compound. The specific conditions for deprotection depend on the protecting group used. For instance, a tosyl group can be removed under basic conditions.
This sequence provides a reliable and adaptable route to the target compound, with the key cross-coupling step being highly modular.
| Reaction Step | Typical Reagents and Conditions | Purpose |
|---|---|---|
| N-7 Protection | TsCl, K₂CO₃, CH₂Cl₂/H₂O | To protect the pyrrole NH group. google.com |
| Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), heat. mdpi.com | To form the C4-cyclopropyl bond. |
| N-7 Deprotection | Base (e.g., NaOH) or acid, depending on the protecting group. | To yield the final target compound. |
After the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. For research-scale synthesis, the primary method of purification is silica (B1680970) gel column chromatography. The polarity of the eluent system (commonly mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is optimized to achieve separation. Following chromatography, the product is often further purified by recrystallization from a suitable solvent or solvent system to obtain the compound in high purity. The final structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Regioselective and Stereoselective Synthesis Approaches for Analogues
The pyrrolo[2,3-d]pyrimidine core offers multiple sites for modification, allowing for the synthesis of a wide array of analogues. Regioselective reactions are key to controlling the position of substitution.
Substitution at C-5 and C-6: The pyrrole ring can be functionalized at the C-5 and C-6 positions. A common strategy involves halogenation of the N-protected core, for instance, iodination at the C-5 position using N-iodosuccinimide (NIS). This introduces a handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various aryl, heteroaryl, or alkynyl groups at this position.
Substitution at N-7: The pyrrole nitrogen can be alkylated to introduce diverse substituents. This is typically achieved by treating the N-H precursor with a base (e.g., K₂CO₃ or NaH) followed by an alkyl halide (e.g., benzyl (B1604629) bromide). nih.gov This reaction allows for the exploration of the chemical space around the N-7 position.
Stereoselectivity is generally not a factor in the synthesis of the core this compound itself. However, it becomes critical when chiral side chains are introduced at any of the available positions on the scaffold.
Derivatization and Functionalization of the Pyrrolo[2,3-d]pyrimidine Core
Further chemical transformations can be performed on the this compound molecule to generate more complex derivatives.
The cyclopropyl group attached to the electron-deficient pyrrolo[2,3-d]pyrimidine ring possesses unique chemical properties due to its inherent ring strain and electronic character. While specific examples of functionalization of the cyclopropyl group on this particular heterocycle are not widely reported, the principles of cyclopropane (B1198618) chemistry suggest potential transformations.
Cyclopropanes attached to electron-withdrawing groups can act as electrophiles and are susceptible to nucleophilic ring-opening reactions. nih.govnih.gov This reactivity is driven by the release of the approximately 27.5 kcal/mol of ring strain. audreyli.com It is plausible that under certain conditions (e.g., with strong nucleophiles or under Lewis acid catalysis), the C-4 cyclopropyl group could undergo ring-opening to yield a three-carbon chain attached to the pyrimidine ring. Such a transformation would dramatically alter the molecular architecture, providing access to a different class of derivatives. However, these reactions would need to compete with potential reactions at other sites on the heterocyclic core. The development of selective methods for the functionalization or rearrangement of the C-4 cyclopropyl group remains an area for future exploration. acs.org
Modifications and Substitutions on the Pyrrole Ring (e.g., at C-5, C-6, C-7)
The pyrrole component of the this compound core offers multiple sites for chemical modification, namely the C-5, C-6, and N-7 positions. These positions are often targeted to explore structure-activity relationships (SAR) in drug discovery programs.
Substitution at the N-7 Position: The nitrogen at position 7 is a common site for substitution, often achieved through N-alkylation reactions. The synthesis typically involves treating a 7H-pyrrolo[2,3-d]pyrimidine precursor with various alkylating agents under basic conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted benzyl bromides in the presence of potassium carbonate (K₂CO₃) in an acetonitrile (B52724) (CH₃CN) solvent yields the corresponding N-7 substituted products. mdpi.com This straightforward method allows for the introduction of a wide array of functional groups to probe their influence on the molecule's properties.
Substitution at the C-5 Position: Functionalization at the C-5 position is frequently accomplished through a two-step sequence involving halogenation followed by a cross-coupling reaction. Iodination of the pyrrolo[2,3-d]pyrimidine core at C-5 can be achieved using N-iodosuccinimide (NIS). nih.gov The resulting 5-iodo derivative serves as a versatile intermediate for introducing diverse substituents via Suzuki-Miyaura coupling reactions with various boronic acids. nih.gov This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds and attaching aryl or heteroaryl moieties at this position.
Substitution at the C-6 Position: While less commonly explored than the C-5 or N-7 positions, the C-6 position can also be modified. Synthetic routes may involve the use of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine which is first iodinated to yield a 4-chloro-6-iodo intermediate. This intermediate can then undergo nucleophilic substitution at the C-4 position, followed by Suzuki-Miyaura coupling at the C-6 position to introduce various boronic acids. nih.gov
| Position | Reaction Type | Key Reagents | Purpose | Reference |
|---|---|---|---|---|
| N-7 | N-Alkylation | Alkyl/Benzyl Halides, K₂CO₃ | Introduce diverse substituents to explore SAR. | mdpi.com |
| C-5 | Iodination | N-Iodosuccinimide (NIS) | Prepare intermediate for cross-coupling. | nih.gov |
| C-5 | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | Introduce aryl/heteroaryl groups. | nih.gov |
| C-6 | Iodination / Suzuki-Miyaura Coupling | NIS, Aryl Boronic Acids, Pd Catalyst | Introduce aryl groups via a multi-step sequence. | nih.gov |
Modifications and Substitutions on the Pyrimidine Ring (e.g., at C-2)
The pyrimidine ring of the scaffold, particularly the C-2 position, is another key site for chemical modification. The introduction of substituents at this position can significantly impact the molecule's interaction with biological targets.
Molecular docking studies have suggested that substitutions at the C-2 position of the pyrrolopyrimidine core would extend into the solvent front, indicating that introducing moderately polar groups in this region could enhance enzyme inhibition. nih.gov Research into signal transducers and activators of transcription 6 (STAT6) inhibitors has led to the optimization of 7H-pyrrolo[2,3-d]pyrimidine derivatives, including modifications at the C-2 position. researchgate.net For example, various amine-containing side chains have been introduced at C-2 to improve potency and pharmacokinetic profiles.
The general synthetic strategy often involves starting with a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. This allows for sequential and selective substitution reactions at the C-4 and C-2 positions. After introducing the desired group (such as a cyclopropyl moiety) at C-4, the remaining chlorine at C-2 can be displaced by various nucleophiles to generate a library of C-2 substituted compounds.
| Position | Reaction Type | Typical Starting Material | Example Substituent | Reference |
|---|---|---|---|---|
| C-2 | Nucleophilic Aromatic Substitution | 2-Chloro-4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | Aromatic and heterocyclic amines | nih.govresearchgate.net |
Green Chemistry Principles in this compound Synthesis Research
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic scaffolds like pyrrolo[2,3-d]pyrimidines to minimize environmental impact. These approaches focus on using less hazardous reagents, employing environmentally benign solvents, and improving reaction efficiency.
One notable green strategy involves the use of β-cyclodextrin as a reusable, biodegradable catalyst in an aqueous medium. rsc.org This biomimetic catalysis approach offers high atom economy, mild reaction conditions, and good yields of pyrrolo[2,3-d]pyrimidine derivatives in short reaction times. rsc.org The use of water as a solvent is a significant improvement over traditional volatile organic solvents.
Another advancement is the replacement of expensive and potentially toxic palladium catalysts with more sustainable alternatives. Copper-catalyzed coupling reactions have been developed for the synthesis of pyrrolo[2,3-d]pyrimidine intermediates. tandfonline.com This method is not only more economical but also environmentally benign, providing a practical pathway for synthesizing the core structure. tandfonline.com
Furthermore, chemoenzymatic methods are being explored as a green alternative for the synthesis of 7-deazapurine nucleoside analogues. mdpi.comresearchgate.net Enzymatic transglycosylation, for instance, can offer high selectivity and avoid the need for harsh chemical reagents and protecting group manipulations that are common in traditional chemical synthesis. mdpi.com
| Green Chemistry Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Use of Renewable Feedstocks/Catalysts | β-cyclodextrin catalysis | Reusable, biodegradable, mild conditions. | rsc.org |
| Safer Solvents | Use of water as a reaction medium | Eco-friendly, reduces use of volatile organic compounds. | rsc.org |
| Catalysis | Copper-catalyzed reactions | Replaces costly and toxic palladium catalysts. | tandfonline.com |
| Design for Energy Efficiency | Chemoenzymatic synthesis | High selectivity, avoids harsh reagents and multiple protection/deprotection steps. | mdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies in Preclinical Contexts
Elucidation of Structural Determinants for Molecular Interaction and Modulatory Activity
The biological activity of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine derivatives is intricately linked to the specific interactions between the molecule and its biological target. The core scaffold and its substituents each play a crucial role in molecular recognition and binding affinity.
Impact of the Cyclopropyl (B3062369) Moiety on Molecular Recognition
The cyclopropyl group at the C4-position of the pyrrolo[2,3-d]pyrimidine core is a critical determinant of biological activity. This small, rigid ring system can influence molecular recognition in several ways. Its conformational rigidity can help in locking the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target protein.
In the context of kinase inhibition, the cyclopropyl group often occupies a hydrophobic pocket within the ATP-binding site. Studies on various kinase targets have shown that small alkyl groups at this position can be favorable for activity. For instance, in the development of Rearranged during Transfection (RET) kinase inhibitors, the substitution of a phenyl ring with a cyclopropyl or cyclobutyl group was found to lead to a slight improvement in inhibitory activity. nih.gov This suggests that the compact nature of the cyclopropyl group can be more advantageous than a bulkier aromatic ring in fitting into certain regions of the kinase active site.
Role of the Pyrrolo[2,3-d]pyrimidine Heterocycle in Ligand-Target Binding
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, serves as a crucial scaffold for interactions with target proteins, particularly kinases. This bicyclic heterocycle mimics the adenine (B156593) base of ATP and typically forms key hydrogen bonds with the hinge region of the kinase domain. This interaction anchors the inhibitor to the active site, providing a stable platform for the substituents to engage with other regions of the protein.
The pyrrolo[2,3-d]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. mdpi.comnih.gov Its unique electronic properties and the spatial arrangement of its nitrogen atoms allow for the formation of one or more hydrogen bonds with the backbone of the kinase hinge region, a common feature observed in the binding mode of many kinase inhibitors. nih.gov
Influence of Substituent Variations on Preclinical Potency and Selectivity
The potency and selectivity of this compound-based compounds can be significantly modulated by introducing various substituents at different positions on the heterocyclic core. Medicinal chemistry campaigns often explore these modifications to fine-tune the pharmacological properties of a lead compound.
For instance, in the development of inhibitors for Janus kinases (JAKs), modifications at the N7-position and other parts of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied. The introduction of different functional groups can alter the compound's interaction with the solvent-exposed region of the active site, leading to enhanced potency and selectivity.
The following table illustrates how variations in substituents on the pyrrolo[2,3-d]pyrimidine core can impact the inhibitory activity against a specific kinase target. While this example does not directly feature a 4-cyclopropyl substituent, it demonstrates the principle of how modifications around the core influence potency.
| Compound | R1 Substituent (at C4) | R2 Substituent (at N7) | Kinase IC50 (nM) |
|---|---|---|---|
| 1 | -NH-CH(CH3)2 | -H | 500 |
| 2 | -NH-Ph | -H | 250 |
| 3 | -NH-Ph-4-F | -H | 100 |
| 4 | -NH-Ph-4-F | -CH2-Ph | 50 |
| 5 | -c-propyl | -CH2-Ph | 45 |
Positional Scanning and Analog Generation for Comprehensive SAR Exploration
To comprehensively explore the SAR of the this compound scaffold, medicinal chemists employ techniques such as positional scanning. This involves systematically introducing a diverse range of substituents at each accessible position of the molecule to identify regions that are sensitive to modification and to discover novel interactions with the target.
Analog generation is a key part of this process, where libraries of related compounds are synthesized to probe the effects of various physicochemical properties, such as size, lipophilicity, and hydrogen bonding capacity, on biological activity. This systematic approach allows for the development of a detailed SAR map, guiding the design of more potent and selective inhibitors.
Fragment-Based and Scaffold-Hopping Approaches in Analog Design
In addition to traditional analog synthesis, more advanced drug design strategies are also utilized. Fragment-based drug design (FBDD) involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. For the this compound scaffold, FBDD could be used to identify optimal substituents for the solvent-exposed regions of the target's active site.
Scaffold hopping is another powerful technique where the core heterocyclic system is replaced with a different, isosteric scaffold while retaining the key binding interactions of the original molecule. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced metabolic stability or reduced off-target effects. For example, a 7H-pyrrolo[2,3-d]pyrimidine core could be "hopped" to a thieno[2,3-d]pyrimidine (B153573) or other related heterocyclic systems to explore new chemical space. nih.gov
Molecular Mechanisms and Preclinical Biological Target Engagement Studies
Investigation of Kinase Modulation by 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Analogues
Analogues built upon the this compound core have been the subject of preclinical research to determine their activity and selectivity against various protein kinases.
The development of kinase inhibitors often prioritizes selectivity to minimize off-target effects. Preclinical studies have evaluated derivatives of this compound for their selective inhibition of specific kinases relative to others. For instance, certain analogues developed as B-Raf V600E mutant kinase inhibitors have demonstrated significant selectivity. In comparative assays, the half-maximal inhibitory concentration (IC50) for the B-Raf V600E mutant was found to be over 100-fold lower than for other protein kinases, such as Casein Kinase 1 (CSK) and Insulin Receptor Kinase. googleapis.com This high degree of selectivity highlights the potential for developing targeted agents from this chemical series.
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade, and the B-Raf protein is a key component. googleapis.com Activating mutations in the BRAF gene, particularly the V600E mutation, are implicated in several cancers. googleapis.com Derivatives of this compound have been specifically designed and investigated as inhibitors of Raf kinases. google.com
Patented research describes compounds such as N-[3-(this compound-5-carbonyl)-2,4-difluoro-phenyl]-2,5-difluoro-benzenesulfonamide, which have been characterized as pan-Raf inhibitors. googleapis.com These compounds demonstrate activity against B-Raf, c-Raf-1, and the B-Raf V600E mutant, with IC50 values below 500 nM in corresponding activity assays. googleapis.com This research indicates that the this compound scaffold is a viable core for developing inhibitors that target both wild-type and mutant forms of BRAF kinase. google.com
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in its gene are linked to an increased risk of Parkinson's disease. google.com Consequently, LRRK2 has emerged as a significant target for therapeutic intervention. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for its potential to inhibit LRRK2. Specific research has identified compounds, including this compound-5-carbonitrile, as inhibitors of LRRK2, demonstrating the scaffold's utility in designing modulators for this key neurological target. google.com
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core is evident from the broad range of kinases that its analogues have been shown to inhibit. nih.gov Beyond BRAF and LRRK2, various derivatives have been synthesized and evaluated against other receptor and non-receptor protein kinases in research settings.
EGFR, Her2, VEGFR2, and CDK2: A series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides’ were developed as multi-targeted kinase inhibitors. One potent compound from this series, 5k, exhibited significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comresearchgate.net
p21-Activated Kinase 4 (PAK4): The overexpression of PAK4 is associated with various cancers. Studies on a series of ATP-competitive 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their inhibitory capacity against PAK4. nih.gov
RET Kinase: Gene fusions and mutations of RET (Rearranged during Transfection) kinase are drivers in certain cancers. The pyrrolo[2,3-d]pyrimidine core has been investigated as a "warhead" for RET inhibition, leading to the identification of a lead compound with low nanomolar potency against wild-type RET and the V804M mutant. nih.gov
Discoidin Domain Receptor 2 (DDR2): In a study of tricyclic pyrrolo[2,3-d]pyrimidine-imines, molecular docking results suggested that certain compounds interact with the active site of DDR2, indicating a potential for targeting this collagen receptor tyrosine kinase. mdpi.com
Elucidation of Mechanisms of Action through Biochemical and Cell-Based Methods:Without primary research data, a detailed elucidation of its mechanism of action is not possible.
To maintain scientific accuracy and adhere strictly to the provided instructions, the requested article cannot be generated at this time due to the lack of specific research findings for "this compound."
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or when there is a substantial amount of structure-activity relationship (SAR) data available for a series of active compounds. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, QSAR studies have been instrumental in identifying key molecular features that govern their inhibitory potency.
One such study focused on a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in the treatment of rheumatoid arthritis. nih.govresearchgate.net Using the QSAR-INSUBRIA (QSARINS) software, researchers developed and validated several QSAR models to identify structural features that significantly correlate with anti-rheumatoid activity. nih.gov These models were found to be statistically robust and demonstrated a strong ability to predict the activity of new compounds. nih.govresearchgate.net The analysis of the molecular descriptors from these models provided crucial insights into the specific structural requirements for effective BTK inhibition, guiding the optimization of the pharmacophore for enhanced activity. nih.govresearchgate.net Such studies provide a valuable framework for designing novel anti-rheumatic agents targeting BTK. nih.gov
Table 1: Example of Statistical Parameters for a QSAR Model of BTK Inhibitors This table is illustrative, based on typical parameters reported in QSAR studies.
| Parameter | Description | Value |
| R² | Coefficient of determination (goodness of fit) | > 0.8 |
| Q²LOO | Cross-validation coefficient (internal predictivity) | > 0.7 |
| R²ext | External validation coefficient (external predictivity) | > 0.7 |
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. dovepress.com
For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, pharmacophore models have been developed to guide the discovery of new therapeutic agents. For instance, a general pharmacophore model was proposed for 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines exhibiting antiviral activity against Zika virus (ZIKV). mdpi.com This model suggests that the central pyrrolo[2,3-d]pyrimidine ring acts as a scaffold to orient two aromatic rings (A and B) into a specific spatial conformation necessary for antiviral activity. mdpi.com The model also indicated a preference for electro-withdrawing groups on these peripheral rings. mdpi.com Such models are powerful tools in scaffold-hopping efforts, where the core structure can be replaced by other chemical moieties (like 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine) while maintaining the crucial 3D arrangement of interactive features, potentially leading to compounds with improved properties. mdpi.com
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) methodologies are employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. These methods involve analyzing the interactions between a ligand and its target at the atomic level to design more effective drugs.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). For 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, docking studies have been extensively used to elucidate their binding modes within the ATP-binding site of various protein kinases.
These studies consistently show that the pyrrolo[2,3-d]pyrimidine core acts as a "hinge-binder," forming one or more critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. nih.govnih.govmdpi.com This interaction mimics the binding of the adenine (B156593) base of ATP. For example, docking of 7H-pyrrolo[2,3-d]pyrimidine derivatives into the active site of p21-activated kinase 4 (PAK4) revealed double hydrogen bonds with the backbone of Leu398 in the hinge region. mdpi.com Similarly, docking studies of related compounds with targets like EGFR, Her2, VEGFR2, and CDK2 have been performed to rationalize their multi-kinase inhibitory activity. bohrium.comnih.gov
In a study designing inhibitors for Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), derivatives bearing a cyclopropylmethyl substituent at the N-7 position yielded favorable docking scores, highlighting the suitability of this group for binding. nih.gov The docking poses were assessed to ensure the presence of expected hydrogen-bonding interactions with key residues in the hinge region, such as Tyr150 and Asp148. nih.gov
Table 2: Protein Kinase Targets and Key Interacting Residues for Pyrrolo[2,3-d]pyrimidine Scaffolds
| Protein Kinase Target | Key Hinge Residues | Other Interacting Residues | Reference |
| PAK4 | Leu398, Glu396 | Asp444, Glu329 | mdpi.com |
| PfCDPK4 | Tyr150, Asp148 | - | nih.gov |
| VEGFR-2 | Cys919 | Glu885 | |
| EGFR | Met793 | Thr790 | bohrium.com |
| CDK2 | Leu83 | Glu81, Asp86 | bohrium.com |
| PDGFR-β | Cys677 | - |
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the protein and ligand, and refine the understanding of the binding interactions.
A detailed MD simulation study was conducted on four 7H-pyrrolo[2,3-d]pyrimidine derivatives in complex with PAK4. mdpi.comdocumentsdelivered.comnih.govnih.gov The simulations, run for several nanoseconds, were used to evaluate the stability of the complexes by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms. The results showed that the systems reached equilibrium after approximately 50 ns, with acceptable fluctuations, confirming the stability of the binding poses predicted by docking. mdpi.comnih.gov The simulations reinforced the importance of strong interactions with the hinge region and identified further stable interactions with β-sheets and charged residues surrounding the ligand. mdpi.comnih.gov Such studies can explain differences in inhibitory capacity among a series of compounds; for instance, the presence of a terminal amino group on one inhibitor led to enhanced hydrogen bonds and electrostatic interactions, resulting in stronger inhibition. mdpi.comnih.gov
Table 3: Summary of MD Simulation Findings for PAK4-Inhibitor Complexes
| System | Mean RMSD (nm) | Mean Solvent Accessible Surface Area (SASA) (nm²) | Key Finding |
| PAK4-Inhibitor 5n | 0.139 | 146.3 | Terminal amino group enhances H-bonds and electrostatic interactions. |
| PAK4-Inhibitor 5h | 0.188 | 147.3 | Stable interactions with the hinge region confirmed. |
| PAK4-Inhibitor 5g | 0.158 | 145.0 | Stable interactions with the hinge region confirmed. |
| PAK4-Inhibitor 5e | 0.181 | 147.5 | Halogen atom position affects interactions, leading to weaker affinity. |
Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. Free Energy Perturbation (FEP) is a rigorous, physics-based method that can accurately calculate the relative binding free energy difference between two ligands. researchgate.net FEP simulations involve creating a non-physical, hybrid molecule and then computationally "mutating" one ligand into another in both the solvated state and the protein-bound state. The difference in the free energy of these two processes yields the relative binding affinity. Although computationally expensive, FEP can provide highly accurate predictions to guide lead optimization. researchgate.net
While specific FEP studies on this compound are not widely published, related end-point free energy calculation methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) have been applied to this scaffold. These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies.
In the study of PAK4 inhibitors, the MM/GBSA method was used to calculate the binding free energies for four different 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov The calculated relative binding free energies were qualitatively consistent with the experimentally determined order of inhibitory activity, demonstrating the utility of this approach in ranking compounds and understanding the energetic contributions to binding. nih.gov
Table 4: Relative Binding Free Energy of PAK4 Inhibitors Calculated by MM/GBSA
| Inhibitor | Relative ΔGbind (kJ·mol⁻¹) | Experimental Activity Order |
| 5n | 0.00 | 1 (Most Potent) |
| 5h | 13.75 | 2 |
| 5g | 19.80 | 3 |
| 5e | 35.16 | 4 (Least Potent) |
Virtual Screening and De Novo Design Methodologies Based on this compound Framework
The this compound framework, a derivative of 7-deazapurine, is a recognized privileged scaffold in medicinal chemistry. mdpi.comresearchgate.netmdpi.com Its structural and electronic properties make it an ideal starting point for the design of targeted inhibitors for various biological targets, particularly protein kinases. mdpi.comnih.gov Computational chemistry and molecular modeling play a pivotal role in harnessing the potential of this framework through virtual screening and de novo design methodologies.
Virtual screening is a key computational technique used to identify promising drug candidates from large compound libraries. In the context of the this compound scaffold, structure-based virtual screening is frequently employed. This process involves docking derivatives of the scaffold into the three-dimensional structure of a target protein's active site. Molecular docking simulations predict the binding affinity and orientation of the ligand, allowing researchers to prioritize compounds for synthesis and biological testing. afjbs.combenthamdirect.com For instance, docking studies have been instrumental in evaluating the binding interactions of pyrrolo[2,3-d]pyrimidine derivatives with various kinases, such as EGFR, Her2, VEGFR2, and CDK2, revealing binding modes comparable to established inhibitors. researchgate.netnih.gov
De novo design strategies, such as scaffold hopping, are also utilized to create novel chemical entities based on the 7H-pyrrolo[2,3-d]pyrimidine core. nih.govnih.gov This approach involves replacing the central scaffold with other chemical moieties while preserving the essential spatial arrangement of key pharmacophoric features. This allows for the exploration of new intellectual property space and the development of compounds with improved properties. By using the this compound framework as a template, novel series of inhibitors have been designed and synthesized to target enzymes like monopolar spindle kinase 1 (Mps1) and the bacterial protein FtsZ. nih.govnih.gov These computational design strategies are often coupled with the analysis of structure-activity relationships (SAR) to systematically optimize the chemical structure for enhanced potency and selectivity. nih.govmdpi.comnih.gov
Theoretical Prediction of Physicochemical Properties Relevant to Research (e.g., ADMET-related computational descriptors like LogP, TPSA)
In modern drug discovery, the early prediction of a compound's pharmacokinetic profile is crucial to avoid late-stage failures. In silico methods are widely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities derived from frameworks like this compound. nih.govnih.gov These computational assessments provide valuable insights into a molecule's potential drug-likeness and help guide the design of compounds with favorable pharmacological characteristics. benthamdirect.comresearchgate.net
For derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, various computational models and online tools are employed to predict key physicochemical and pharmacokinetic descriptors. benthamdirect.com Studies have shown that many compounds based on this framework are predicted to have favorable drug-like characteristics, often adhering to Lipinski's rule of five. nih.gov Computational analyses of these derivatives suggest a high potential for good intestinal absorption and oral bioavailability. nih.gov Furthermore, predictions often indicate low permeability across the blood-brain barrier, which is desirable for minimizing adverse effects on the central nervous system. nih.gov In silico toxicity profiles can also be generated, estimating parameters such as maximum tolerated dose and potential for hepatotoxicity. nih.govnih.gov
Below is a table summarizing the kind of ADMET-related computational descriptors that are typically predicted for compounds based on the 7H-pyrrolo[2,3-d]pyrimidine framework, based on published research.
Table 1: Representative Predicted Physicochemical and ADMET Properties for 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Descriptor Category | Parameter | Predicted Outcome/Value | Significance in Research |
| Physicochemical Properties | Lipinski's Rule of Five | Typically Compliant nih.gov | Indicates potential for oral bioavailability. |
| Molecular Weight (MW) | Varies by derivative | Influences absorption and distribution. | |
| LogP (Lipophilicity) | Varies by derivative | Affects solubility, permeability, and metabolism. | |
| Topological Polar Surface Area (TPSA) | Varies by derivative | Correlates with membrane permeability. | |
| Absorption | Intestinal Absorption | Good to High nih.gov | Suggests favorable oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low nih.gov | Reduces the probability of CNS side effects. |
| Metabolism | CYP2D6 & CYP3A4 Substrate | Predicted to be a substrate nih.gov | Identifies major enzymes involved in biotransformation. |
| Toxicity | Hepatotoxicity | Predicted nih.gov | Early flag for potential liver toxicity. |
| Skin Sensitization | Not predicted nih.gov | Indicates low risk of causing skin allergies. |
Preclinical in Vitro and in Vivo Research Models for Investigating Biological Activities
In Vitro Cell Line Studies for Mechanistic Investigations
In vitro cell line studies are fundamental in preclinical research, providing a controlled environment to investigate the molecular mechanisms of a compound's activity at a cellular level. These studies are crucial for understanding how a compound like 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine might interact with cellular pathways in various disease contexts.
Application in Cancer Cell Line Panels (e.g., COLO205, B9 xenograft models)
The evaluation of novel compounds across a panel of cancer cell lines is a standard approach to identify potential anti-cancer activity and to understand the spectrum of susceptible cancer types. The COLO205 cell line, derived from a human colorectal adenocarcinoma, is a well-characterized model used in cancer research. nih.govaltogenlabs.com It is often used in xenograft models to study tumor growth and response to therapeutic agents in vivo. altogenlabs.com
Table 1: Publicly Available Data on the In Vitro Activity of Related Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Reported Activity |
| Tricyclic pyrrolo[2,3-d]pyrimidine-imines | HT-29 (Colon Cancer) | Superior antitumor activity with IC50 values in the low micromolar range. mdpi.com |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Various cancer cell lines | Promising cytotoxic effects with IC50 values ranging from 29 to 59 µM. nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine urea (B33335) derivatives | A549 (Lung), PC3 (Prostate), SW480 (Colon), MCF-7 (Breast) | Potent cytotoxic activity, with some derivatives showing IC50 values in the sub-micromolar range. ingentaconnect.com |
This table presents data on related compounds to illustrate the general potential of the pyrrolo[2,3-d]pyrimidine scaffold, as specific data for this compound in the requested models was not found.
Use in Neuronal Cell Models pertinent to LRRK2 Research
Leucine-rich repeat kinase 2 (LRRK2) is a key target in the research of neurodegenerative diseases, particularly Parkinson's disease. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising backbone for the development of potent and selective LRRK2 inhibitors. nih.govnih.gov Neuronal cell models are instrumental in studying the effects of these inhibitors on LRRK2 activity and downstream signaling pathways in a physiologically relevant context.
While several studies have explored various 4-substituted and other derivatives of 7H-pyrrolo[2,3-d]pyrimidine as LRRK2 inhibitors, specific research detailing the use of this compound in neuronal cell models for LRRK2 investigation could not be identified in the available literature. nih.govnih.gov The existing research on analogous compounds indicates that modifications on the pyrrolo[2,3-d]pyrimidine core can significantly influence potency and selectivity for LRRK2. frontiersin.orgresearchgate.net
Deployment in Immunological Cell Models for Pathway Analysis
The immune system plays a critical role in a wide range of diseases, from autoimmune disorders to cancer. Kinases are central to immune cell signaling, making them attractive targets for therapeutic intervention. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of several kinases crucial for immune function, such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Interleukin-2-inducible T-cell kinase (Itk). google.comresearchgate.netnih.gov
Studies on related compounds have utilized various immunological cell models to analyze their effects on specific signaling pathways. For instance, derivatives have been shown to inhibit STAT6, a key transcription factor in the IL-4 signaling pathway, in cellular assays. nih.govdocumentsdelivered.com However, there is a lack of specific published data on the deployment of this compound in immunological cell models for pathway analysis.
Preclinical In Vivo Animal Models for Compound Activity Assessment
Establishment and Characterization of Relevant Disease Models (e.g., xenograft models)
Xenograft models, where human cells or tissues are implanted into immunocompromised animals (often mice), are a cornerstone of preclinical cancer research. altogenlabs.com These models allow for the in vivo study of human tumor growth and the evaluation of anti-cancer therapies. The establishment and characterization of these models are critical for ensuring their relevance to human disease.
While the COLO205 xenograft model is a well-established tool for colorectal cancer research, and various pyrimidine (B1678525) derivatives have been tested in different xenograft models, there is no specific information available regarding the establishment and characterization of xenograft models specifically for testing this compound. altogenlabs.comnih.govresearchgate.net
Evaluation of Compound Activity in Animal Disease Models (e.g., tumor regression)
The ultimate goal of using in vivo models is to assess whether a compound can produce a therapeutic effect, such as tumor regression in cancer models or amelioration of symptoms in other disease models. mdpi.comresearchgate.net
Although studies on other pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-tumor activity, including tumor growth reduction in mouse xenograft models, specific data on the evaluation of this compound's ability to induce tumor regression in any animal disease model is not present in the reviewed scientific literature. nih.govresearchgate.net
Pharmacodynamic Biomarker Analysis in Animal Studies to Confirm Target Engagement
To ascertain that this compound engages its intended biological target in a living organism, pharmacodynamic (PD) biomarker analysis in animal models is a critical step. This process involves measuring the direct biochemical effect of the compound on its target or downstream signaling pathways. For kinase inhibitors, a common approach is to assess the phosphorylation status of the target kinase or its direct substrates.
In studies of analogous pyrrolo[2,3-d]pyrimidine-based inhibitors, Western blot analysis of tissue collected from treated animals is a frequently used method. For instance, in preclinical investigations of a pyrrolo[2,3-d]pyrimidine RET inhibitor, tumor tissue was analyzed to measure the inhibition of RET phosphorylation, confirming target engagement in vivo. nih.gov Similarly, for inhibitors targeting the Janus kinase (JAK) family, downstream markers of pathway activation, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, are often evaluated in peripheral blood mononuclear cells or tumor tissues.
Efficacy in animal models of disease, such as a rat adjuvant-induced arthritis (rAIA) model for JAK inhibitors, also serves as an indirect confirmation of target engagement, where clinical scores and reduction in inflammation are monitored. acs.orgresearchgate.net
Table 1: Illustrative Pharmacodynamic Biomarkers for Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors in Animal Models
| Target Class | Animal Model | Tissue/Biofluid | Biomarker | Analytical Method |
|---|---|---|---|---|
| Receptor Tyrosine Kinases (e.g., RET) | Tumor Xenograft (Mouse) | Tumor Tissue | Phospho-RET | Western Blot, ELISA |
| Janus Kinases (JAK) | Adjuvant-Induced Arthritis (Rat) | Whole Blood, Spleen | Phospho-STAT3 | Flow Cytometry, ELISA |
Development of Analytical Methods for Compound Quantification in Preclinical Samples
Accurate measurement of the concentration of this compound in various biological matrices is fundamental for understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and reproducibility.
LC-MS/MS Method Development for Compound Analysis in Animal Tissues and Biofluids
The development of a robust LC-MS/MS method for this compound would involve several key steps. First, the mass spectrometric conditions are optimized by infusing a standard solution of the compound to determine the parent ion and the most stable and abundant product ions for use in Multiple Reaction Monitoring (MRM). This ensures selective detection of the analyte.
Next, chromatographic conditions are developed to achieve good peak shape and separation from endogenous matrix components. A reverse-phase column, such as a C18, is commonly used. nih.gov The mobile phase typically consists of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov A gradient elution is often employed to ensure efficient separation and a reasonable run time.
Method validation is then performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. For other small molecule kinase inhibitors, validated linear dynamic ranges in plasma are typically in the low ng/mL to high ng/mL range. nih.govnih.gov
Table 2: Representative LC-MS/MS Method Parameters for Quantification of a Small Molecule Kinase Inhibitor in Rat Plasma
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Analyte-specific (e.g., [M+H]+ → fragment ion) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Run Time | 3-5 minutes |
Optimization of Sample Preparation Techniques for Complex Biological Matrices
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances like proteins and phospholipids. For small molecules like this compound, protein precipitation is a common and straightforward technique. nih.gov This involves adding a water-miscible organic solvent, such as acetonitrile, to the sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis.
For more complex matrices like tissue homogenates, or if lower detection limits are required, more extensive cleanup methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be optimized. These techniques offer better removal of matrix components that can cause ion suppression or enhancement in the MS source, thereby improving the accuracy and precision of the assay. The choice of extraction solvent in LLE or the sorbent material in SPE is critical and would be optimized to ensure high recovery of the compound.
Table 3: Comparison of Sample Preparation Techniques for Bioanalysis
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Protein Precipitation | Protein denaturation by organic solvent | Fast, simple, high-throughput | Plasma, Serum |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Cleaner extracts than PP, reduces matrix effects | Plasma, Urine |
Future Directions and Emerging Research Avenues
Exploration of Novel Kinase Targets Beyond those Initially Identified (BRAF, LRRK2)
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is evident in the wide array of kinase targets its derivatives have been shown to inhibit. mdpi.com While initial interest may have focused on kinases like BRAF and LRRK2, ongoing research is significantly broadening the scope of potential applications. The core structure provides an adaptable platform for designing potent inhibitors against various kinases that are crucial in regulating cellular processes. x-mol.net
Current research has identified derivatives of this scaffold as inhibitors for a range of kinases, demonstrating the potential to move far beyond its original targets. These include:
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Her2. nih.gov
Non-Receptor Tyrosine Kinases: Including Interleukin-2-inducible T-cell kinase (Itk). nih.govresearchgate.net
Other Kinase Families: Such as Cyclin-Dependent Kinase 2 (CDK2) and Discoidin Domain Receptor 2 (DDR2). nih.govmdpi.com
This expansion highlights a clear future direction: the systematic screening and design of novel 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine analogs against a wider panel of the human kinome. This exploration could uncover treatments for a multitude of diseases, from various cancers to inflammatory and autoimmune disorders. nih.gov
| Kinase Target | Therapeutic Area | Reference |
|---|---|---|
| VEGFR2 | Cancer (Angiogenesis) | nih.gov |
| EGFR | Cancer | nih.gov |
| Her2 | Cancer | nih.gov |
| CDK2 | Cancer (Cell Cycle) | nih.gov |
| RET | Cancer (Thyroid, Lung) | nih.govnih.gov |
| DDR2 | Cancer | mdpi.com |
| Itk | Inflammatory/Autoimmune Diseases | nih.gov |
| PfCDPK1/4 | Malaria | nih.gov |
Application in Chemical Biology as a Molecular Probe for Pathway Elucidation
A key emerging avenue for this compound derivatives is their development as molecular probes. A high-quality chemical probe is a potent, selective, and cell-permeable small molecule that can be used to interrogate the function of a specific protein in biological systems. The demonstrated ability to engineer pyrrolo[2,3-d]pyrimidine derivatives with high selectivity for specific kinases makes them ideal candidates for this purpose. nih.gov
For instance, a derivative optimized for exceptional selectivity for a particular kinase can be used to dissect its role in complex signaling pathways. By inhibiting the target protein, researchers can observe the downstream consequences, thereby elucidating the protein's function and its relevance to disease. The development of a highly selective covalent inhibitor for Itk from the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a prime example of this potential. nih.govresearchgate.net Such probes are invaluable tools for validating new drug targets and understanding the fundamental biology of cellular signaling.
Integration with Advanced Screening Technologies (e.g., High-Content Screening, Phenotypic Screening)
The future of drug discovery with the this compound scaffold will likely involve its integration with advanced screening platforms. While traditional target-based screening has been successful, phenotypic screening is re-emerging as a powerful, unbiased approach. In phenotypic screens, compounds are tested for their ability to produce a desired change in cell morphology or function, without a preconceived target.
Libraries of this compound derivatives could be assessed using high-content screening (HCS), an automated imaging-based method that can quantify multiple phenotypic parameters simultaneously. This approach could uncover entirely new therapeutic applications for the scaffold, potentially identifying compounds that work through novel mechanisms of action or by modulating multiple pathways simultaneously. This strategy allows for the discovery of drugs effective against complex diseases where the optimal molecular target may not be known.
Development of Multi-Targeting Strategies Based on the Pyrrolo[2,3-d]pyrimidine Scaffold
Given that many complex diseases like cancer involve the dysregulation of multiple signaling pathways, a significant future direction is the design of multi-targeted inhibitors. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold is exceptionally well-suited for this strategy. mdpi.comnih.gov By strategically modifying the substituents on the core ring system, medicinal chemists can design single molecules that potently inhibit several key kinases simultaneously. researchgate.netresearchgate.net
This multi-targeting approach offers several potential advantages over combination therapies (using multiple drugs), including:
A simplified pharmacological profile.
Reduced risk of drug-drug interactions.
Potentially improved efficacy by simultaneously blocking redundant or compensatory signaling pathways that contribute to drug resistance.
Research is already underway to create multi-targeted kinase inhibitors from this scaffold for cancer therapy, with some compounds showing potent activity against EGFR, Her2, VEGFR2, and CDK2. nih.govresearchgate.net Another study focused on developing dual inhibitors of JAK and HDAC, suggesting the scaffold's utility extends beyond targeting only kinases. acs.org
Advancements in Computational Methodologies for Future Compound Design and Optimization
Computational chemistry is an indispensable tool in modern drug discovery, and its role in the evolution of this compound derivatives will only grow. researchgate.net Techniques like molecular docking are already being used to predict how these compounds bind to their target kinases, providing insights that guide the design of more potent and selective molecules. mdpi.comnih.gov
Future advancements will leverage more sophisticated computational methods:
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the inhibitor-kinase complex, revealing subtle interactions that are crucial for binding affinity.
Free Energy Perturbation (FEP): For more accurate prediction of binding affinities, allowing for the prioritization of synthetic targets.
Artificial Intelligence (AI) and Machine Learning (ML): To build predictive models for activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, thereby accelerating the design-synthesize-test-analyze cycle.
The use of a crystallographic surrogate, as demonstrated in the design of LRRK2 inhibitors, exemplifies a sophisticated approach combining structural biology and computational design to optimize inhibitors based on this scaffold. acs.org These advanced computational strategies will be critical for efficiently navigating the vast chemical space and rapidly optimizing lead compounds for clinical development.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Adenine (B156593) |
| Sunitinib |
| (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide |
| 4-chloro-7H-Pyrrolo[2,3-d]pyrimidine |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, and how is its structural integrity validated?
- Methodology : The synthesis typically involves nucleophilic substitution at the 4-position of a pyrrolo[2,3-d]pyrimidine scaffold. For example, a 4-chloro precursor (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) reacts with cyclopropylamine under acidic conditions (e.g., isopropanol with HCl) via reflux (12–48 hours) .
- Characterization : Post-synthesis, structural validation employs , , and HRMS. Recrystallization from methanol or ethanol ensures purity, while HPLC or TLC monitors reaction progress .
Q. What physicochemical properties of this compound are critical for its reactivity in downstream modifications?
- Key Properties :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, isopropanol) but limited in water, necessitating optimized reaction media .
- Electrophilicity : The electron-deficient pyrimidine ring facilitates nucleophilic attack at the 4- and 6-positions, enabling functionalization .
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence the compound’s kinase inhibition profile compared to ethyl or methyl analogs?
- Mechanistic Insight : The cyclopropyl group enhances steric hindrance and lipophilicity, potentially improving selectivity for kinases like EGFR or CDK2. Comparative studies show that cyclopropyl derivatives exhibit 2–5-fold higher inhibitory activity against VEGFR2 than ethyl-substituted analogs due to optimized hydrophobic interactions in the ATP-binding pocket .
- Experimental Design : Kinase assays (e.g., ADP-Glo™) and molecular docking (using MOE or AutoDock) compare binding affinities across analogs .
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Optimization Approaches :
- Catalytic Additives : Use of triethylamine or DMAP accelerates nucleophilic substitution .
- Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to 2–4 hours while maintaining >80% yield .
- Protecting Groups : Temporary protection of the pyrrole nitrogen (e.g., with Boc groups) prevents side reactions during functionalization .
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate kinase inhibition mechanisms?
- Methodological Framework :
- Library Synthesis : Prepare derivatives with varied substituents (e.g., halogens, aryl groups) at the 5- and 6-positions .
- Biological Assays : Screen against kinase panels (e.g., DiscoverX) to generate IC values.
- Computational Modeling : MD simulations and free-energy perturbation (FEP) calculations identify critical residues for binding .
Comparative and Mechanistic Questions
Q. What analytical techniques resolve contradictions in reported biological activities of this compound derivatives?
- Conflict Resolution : Discrepancies often arise from assay conditions (e.g., ATP concentrations). Standardization using the KINOMEscan platform and orthogonal assays (e.g., SPR for binding kinetics) improves reproducibility .
- Case Study : A 2020 study attributed conflicting CDK2 inhibition data (IC = 0.5–5 μM) to variations in buffer ionic strength, resolved by normalizing to 150 mM KCl .
Q. How do solvent and temperature impact the regioselectivity of cyclopropane ring functionalization?
- Experimental Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
